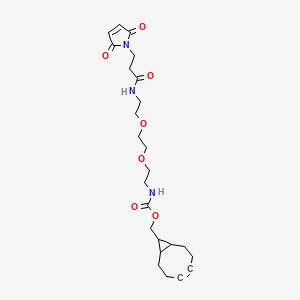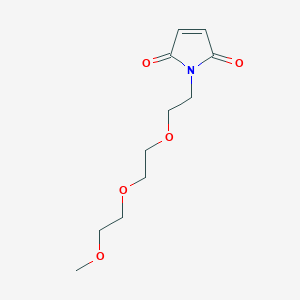
2,5,8,11-Tetraoxatetradecan-14-oyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,8,11-Tetraoxatetradecan-14-oyl chloride is a chemical compound with the molecular formula C10H19ClO5. It is known for its unique structure, which includes multiple ether linkages and a terminal acyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
2,5,8,11-Tetraoxatetradecan-14-oyl chloride can be synthesized from 2,5,8,11-tetraoxatetradecan-14-oic acid. The synthesis involves the conversion of the carboxylic acid group to an acyl chloride group using thionyl chloride (SOCl2) as the reagent. The reaction is typically carried out in an inert solvent such as methylene chloride (CH2Cl2) at low temperatures (0 to 5°C) to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial production.
化学反应分析
Types of Reactions
2,5,8,11-Tetraoxatetradecan-14-oyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the reactive acyl chloride group. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .
Common Reagents and Conditions
Amines: React with this compound to form amides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Alcohols: React to form esters. The reaction is often catalyzed by a base like pyridine.
Thiols: React to form thioesters. The reaction conditions are similar to those used for alcohols.
Major Products
The major products formed from these reactions include amides, esters, and thioesters, depending on the nucleophile used. These products are valuable intermediates in organic synthesis and have various applications in pharmaceuticals and materials science.
科学研究应用
2,5,8,11-Tetraoxatetradecan-14-oyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tetraoxatetradecanoyl group into molecules. It is also used in the preparation of polymers and other advanced materials.
Biology: Employed in the modification of biomolecules such as proteins and peptides to study their structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 2,5,8,11-Tetraoxatetradecan-14-oyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The acyl chloride group is highly reactive and can form stable amide, ester, or thioester linkages with nucleophiles. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .
相似化合物的比较
Similar Compounds
2,5,8,11-Tetraoxatetradecan-14-oic acid: The precursor to 2,5,8,11-Tetraoxatetradecan-14-oyl chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride group.
2,5,8,11-Tetraoxatetradecan-14-ol: An alcohol derivative with a hydroxyl group instead of an acyl chloride group.
Uniqueness
This compound is unique due to its high reactivity and ability to form stable covalent bonds with a variety of nucleophiles. This makes it a versatile reagent in organic synthesis and a valuable tool in the modification of biomolecules for research and industrial applications .
属性
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO5/c1-13-4-5-15-8-9-16-7-6-14-3-2-10(11)12/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLAPNJROIALSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114820.png)
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114833.png)




![1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-](/img/structure/B8114863.png)


